REACTION_CXSMILES
|
Cl[CH:2](Cl)[CH3:3].P(Cl)(Cl)(Cl)=[O:6].[CH3:10][C:11]1[NH:12]C=[C:14]([CH3:16])[CH:15]=1>CN(C)C=O>[CH3:10][C:11]1[NH:12][C:2]([CH:3]=[O:6])=[C:14]([CH3:16])[CH:15]=1
|
Name
|
|
Quantity
|
114.6 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
153.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80.4 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 1–2 hr at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer isolated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted again with 300 mL of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 200 mL of dichloroethane
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 10° C. for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The yellow solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried at room temperature under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |